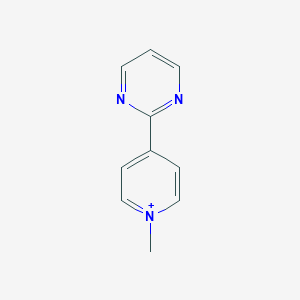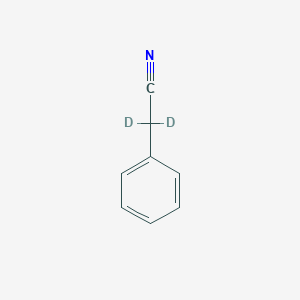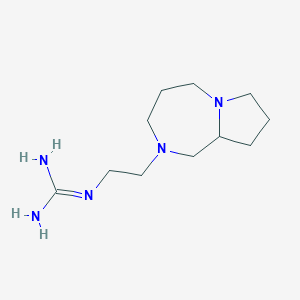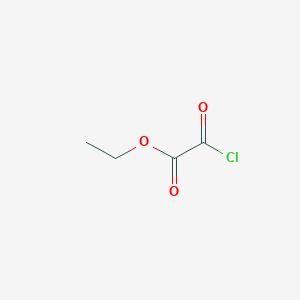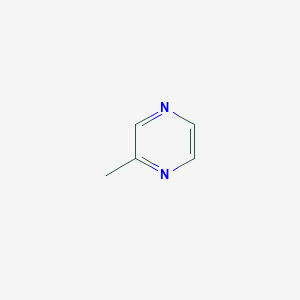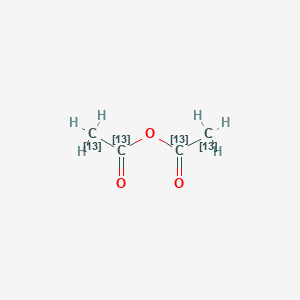
Acetic anhydride-13C4
Overview
Description
Acetic anhydride-13C4 is a stable isotope-labeled compound with the molecular formula (13CH313CO)2O. It is a derivative of acetic anhydride where four carbon atoms are replaced with the isotope carbon-13. This compound is primarily used in scientific research for tracing and quantification purposes due to its isotopic labeling.
Mechanism of Action
Target of Action
Acetic anhydride-13C4 is a labeled variant of acetic anhydride . Acetic anhydride is a widely used reagent in organic synthesis, with its primary targets being hydroxyl groups present in organic molecules. It acts as an acetylating agent, transferring an acetyl group to the target molecule .
Mode of Action
The mode of action of this compound is similar to that of acetic anhydride. It involves a nucleophilic attack on the carbonyl carbon of the anhydride by the hydroxyl group of the target molecule. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the removal of the acetate group and the formation of an ester or an amide .
Biochemical Pathways
This compound, like acetic anhydride, plays a crucial role in biochemical pathways involving acetylation. This process can modify the function of proteins and other molecules, affecting various biological processes such as gene expression, protein function, and metabolism .
Pharmacokinetics
Its ADME properties would be influenced by factors such as the route of administration, the dose, and the individual’s metabolic rate .
Result of Action
The acetylation process catalyzed by this compound can result in significant changes in the function of target molecules. For instance, acetylation of proteins can alter their activity, stability, and interaction with other molecules .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction rate can be affected by temperature, solvent, and the presence of catalysts. Moreover, the compound’s stability may be compromised under certain conditions, such as high humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetic anhydride-13C4 can be synthesized through the reaction of carbon-13 labeled acetic acid with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the labeled anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound involves the catalytic carbonylation of methyl acetate using carbon-13 labeled carbon monoxide. This method ensures a high yield of the labeled product with the desired isotopic purity.
Types of Reactions:
Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where nucleophiles such as alcohols and amines attack the carbonyl carbon, leading to the formation of esters and amides, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form acetic acid-13C2.
Acetylation: It is commonly used as an acetylating agent in organic synthesis, transferring the acetyl group to various substrates.
Common Reagents and Conditions:
Alcohols and Amines: Used in nucleophilic substitution reactions.
Water: Used in hydrolysis reactions.
Catalysts: Such as zinc chloride for acetylation reactions.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Acetic Acid-13C2: Formed from hydrolysis.
Scientific Research Applications
Acetic anhydride-13C4 is extensively used in various fields of scientific research:
Chemistry: It is used in the synthesis of labeled compounds for mechanistic studies and reaction pathway elucidation.
Biology: Utilized in metabolic studies to trace the incorporation of acetyl groups in biological systems.
Medicine: Employed in the development of labeled pharmaceuticals for drug metabolism and pharmacokinetic studies.
Industry: Used in the production of labeled polymers and materials for research and development purposes.
Comparison with Similar Compounds
Acetic Anhydride: The non-labeled version of acetic anhydride-13C4.
Acetic Anhydride-d6: A deuterium-labeled version of acetic anhydride.
Acetyl Chloride-13C: Another carbon-13 labeled acetylating agent.
Uniqueness: this compound is unique due to its carbon-13 labeling, which makes it particularly valuable for isotopic tracing studies. This isotopic labeling provides a distinct advantage in research applications where precise tracking of the acetyl group is required.
Properties
IUPAC Name |
acetyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIJRYMOXRFFG-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)O[13C](=O)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.059 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114510-14-4 | |
| Record name | Acetic anhydride-13C4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
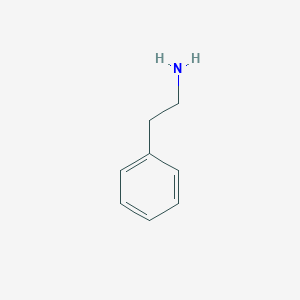
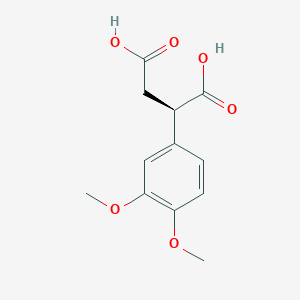

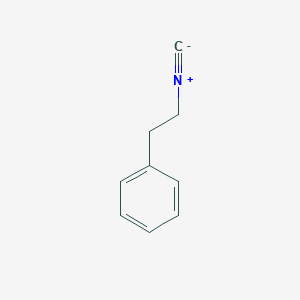

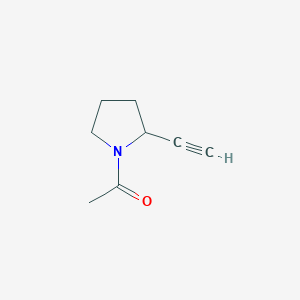
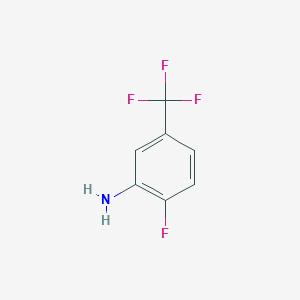
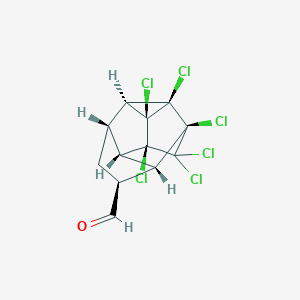
![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)
